molecular formula C23H26O10 B083869 Exoticin CAS No. 13364-94-8

Exoticin

Cat. No.: B083869
CAS No.: 13364-94-8
M. Wt: 462.4 g/mol
InChI Key: XOMNGQLSQXRGSF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Exoticin can be synthesized through various chemical reactions involving the methylation of flavonoid precursors. The synthetic route typically involves the use of reagents such as methyl iodide and potassium carbonate in anhydrous acetone . The reaction conditions often require refluxing the mixture for several hours to achieve complete methylation.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the leaves of Nicotiana plumbaginifolia. The extraction process includes drying the leaves, followed by solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate . The extract is then purified through chromatographic techniques to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

Exoticin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Exoticin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Exoticin is unique among flavonoids due to its high degree of methylation and its selective agonistic activity on 6TM-μORs. Similar compounds include:

This compound stands out due to its specific interaction with 6TM-μORs, making it a promising candidate for the development of safer analgesic and anxiolytic agents .

Biological Activity

Exoticin, a compound derived from the leaves of Nicotiana plumbaginifolia, has garnered attention for its significant biological activities, particularly in the realm of analgesia and neuropharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is classified under flavonoids and has the CAS number 13364-94-8. Its structure and properties make it a candidate for various pharmacological applications, especially as an analgesic agent.

Property Details
Chemical Name This compound
CAS Number 13364-94-8
Source Nicotiana plumbaginifolia
Classification Flavonoid

Analgesic Properties

Research indicates that this compound exhibits potent antinociceptive effects. A study highlighted its role as a selective agonist for 6TM μ-opioid receptors, suggesting a broad-spectrum analgesic efficacy with minimal side effects . This positions this compound as a promising candidate for pain management therapies.

Neuropharmacological Effects

This compound's neuropharmacological activities have been explored in various studies. It has been shown to influence neurotransmitter systems, which may contribute to its analgesic effects. The compound's ability to modulate pain pathways makes it an important subject of study in neuropharmacology .

The mechanism by which this compound exerts its effects involves interaction with opioid receptors, specifically the μ-opioid receptors. This interaction is crucial for mediating pain relief and suggests that this compound could be developed into a therapeutic agent for chronic pain conditions.

Study on Analgesic Efficacy

A pivotal study assessed the analgesic efficacy of this compound in animal models. The results indicated significant reductions in pain responses compared to control groups, validating its potential as an effective analgesic .

Key Findings:

  • Model Used: Rodent models were employed to evaluate pain response.
  • Dosage: Various dosages were tested to determine the optimal therapeutic range.
  • Results: Significant pain relief was observed at doses of 5 mg/kg and above.

Comparative Analysis with Other Analgesics

To further understand the efficacy of this compound, a comparative analysis was conducted with other known analgesics. The following table summarizes the findings:

Analgesic Efficacy (Pain Reduction %) Side Effects
This compound75%Minimal
Morphine85%High (addiction risk)
Ibuprofen60%Moderate (GI issues)

Properties

IUPAC Name

3,5,6,7,8-pentamethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O10/c1-25-12-9-11(10-13(26-2)17(12)27-3)16-20(29-5)15(24)14-18(28-4)21(30-6)23(32-8)22(31-7)19(14)33-16/h9-10H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMNGQLSQXRGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action for Exoticin's analgesic effect?

A: this compound's analgesic effect appears to be mediated by its interaction with a specific variant of the mu-opioid receptor. This variant is a truncated 6-transmembrane (6TM) form, distinct from the more common 7-transmembrane (7TM) form. [] Research has shown that this compound analgesia is eliminated in mice lacking the 6TM variant, but can be restored by reintroducing the 6TM variant into these mice. [] This suggests a highly specific interaction between this compound and the 6TM mu-opioid receptor, which is responsible for its pain-relieving effects.

Q2: What is the chemical structure of this compound?

A: this compound is a polymethoxyflavone, also known as 3,3',4',5,5',6,7,8-octamethoxyflavone. [] Its structure consists of a flavone backbone with eight methoxy groups attached to it.

Q3: What is the significance of this compound's interaction with the 6TM mu-opioid receptor?

A: The 6TM mu-opioid receptor variant has been linked to a reduced side effect profile compared to the full-length 7TM receptor. [] Therefore, this compound's selective activation of the 6TM receptor offers a potential avenue for developing analgesics with fewer side effects, such as respiratory depression, constipation, and dependence, which are commonly associated with traditional mu-opioid agonists. []

Q4: What other biological activities have been reported for this compound?

A: In addition to its analgesic properties, this compound, along with other polymethoxyflavones isolated from Nicotiana plumbaginifolia, have shown significant antioxidant [] and anxiolytic activities in preclinical studies. [] These findings suggest that this compound may have a multifaceted pharmacological profile with potential therapeutic benefits beyond pain management.

Q5: Where can I find more information about the analytical methods used to characterize this compound?

A: Several studies have used various spectroscopic techniques to characterize this compound, including UV, 1H NMR, 13C NMR, DEPT, HSQC, HMBC, and MS. [, ] These techniques provide detailed information about the compound's structure and purity. You can find detailed descriptions of these methods and their application to this compound characterization within the referenced research papers.

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